molecular formula C8H3BrF4O B13429168 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B13429168
M. Wt: 271.01 g/mol
InChI Key: IOOUGXBTQCMOCI-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrF4O It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method includes the bromination of 3-fluoro-5-(trifluoromethyl)benzaldehyde. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The presence of electron-withdrawing groups, such as bromine and trifluoromethyl, can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s stability and influence its interactions with other molecules, making it valuable for various applications .

Properties

Molecular Formula

C8H3BrF4O

Molecular Weight

271.01 g/mol

IUPAC Name

2-bromo-3-fluoro-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H3BrF4O/c9-7-4(3-14)1-5(2-6(7)10)8(11,12)13/h1-3H

InChI Key

IOOUGXBTQCMOCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)F)C(F)(F)F

Origin of Product

United States

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